Faranoxi

Description

Historical Context and Classification of Faranoxi in Alkylating Agent Research

The development of this compound is rooted in the extensive research into alkylating agents, a class of compounds historically pivotal in cancer chemotherapy. Alkylating agents were among the earliest anticancer molecules developed, with their therapeutic utility recognized following observations of the vesicant properties of mustard gas during World War I, which also led to the suppression of lymphoid and hematologic functions fishersci.caciteab.comnih.govwikipedia.org. This historical context paved the way for the development of nitrogen mustards, the first alkylating agents used medically for cancer treatment fishersci.caciteab.comwikipedia.org.

This compound as an Antineoplastic Alkylating Agent Derivative

This compound is classified as an antineoplastic alkylating agent, specifically identified as a derivative of chloroethylaminophenylacetic acid nih.gov. Alkylating agents exert their cytotoxic effects by attaching an alkyl group to DNA, which can lead to cross-linking between DNA strands, thereby inhibiting DNA replication and ultimately inducing cell death wikipedia.orgguidetopharmacology.org. Cancer cells, characterized by their rapid proliferation and often compromised DNA repair mechanisms, are particularly sensitive to this DNA damage wikipedia.org. Experimental studies have demonstrated that this compound exhibits a broad spectrum of antitumor activity nih.gov.

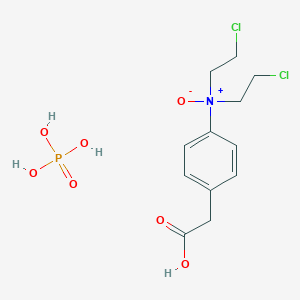

Structural Derivation and Related Chemical Classes

Structurally, this compound is derived from chloroethylaminophenylacetic acid, incorporating a cytostatic group modified by oxygen nih.gov. Its molecular formula is C12H15Cl2NO3. This structural motif places this compound within the broader class of nitrogen mustard compounds, which are characterized by the presence of bis(2-chloroethyl)amino groups fishersci.ca. The mechanism of action typically involves the formation of a highly reactive aziridinium (B1262131) ion intermediate at physiological pH, which then electrophilically alkylates nucleophilic centers in biological molecules, primarily DNA guidetopharmacology.org. This alkylation can occur at various sites on DNA bases, leading to mono-adducts, inter- or intra-strand cross-links, and DNA-protein cross-links, all of which interfere with DNA replication and transcription, leading to cell death citeab.comwikipedia.org.

Significance of this compound in Pre-clinical Oncology Research

Pre-clinical oncology research plays a crucial role in evaluating the potential of novel therapeutic compounds before their advancement to clinical trials, utilizing various in vitro and in vivo models to assess efficacy and mechanisms of action. This compound has demonstrated significant antitumor activity in experimental studies, indicating its potential as a therapeutic agent nih.gov.

Detailed research findings from experimental studies highlight this compound's broad spectrum of antitumor activity. Specifically, pre-clinical investigations have shown its efficacy against various malignancies, including melanoma, lymphoma, and rectal cancer nih.gov. In some instances, this compound has also been evaluated in combination regimens. For example, its inclusion in the FDV regimen (this compound, Dacarbazine, Vincristine) for the treatment of melanoma resulted in partial remission in up to 50% of cases in clinical studies, underscoring its potential synergistic effects with other antineoplastic agents nih.gov.

Overview of Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape surrounding this compound indicates ongoing investigation into its therapeutic potential. Clinical trials involving this compound are in progress, aiming to further elucidate its efficacy and role in cancer treatment nih.gov. The continued interest in this compound aligns with broader emerging trends in alkylating agent research. While alkylating agents have been a cornerstone of chemotherapy for decades, ongoing efforts focus on developing new derivatives with enhanced target specificity, reduced systemic toxicity, and improved pharmacokinetic profiles nih.govguidetopharmacology.org. Researchers are exploring structural modifications to overcome limitations such as drug resistance and adverse effects associated with earlier generations of these compounds wikipedia.orgguidetopharmacology.org. The study of this compound, as a derivative with demonstrated antitumor activity, contributes to this ongoing endeavor to refine and expand the utility of alkylating agents in contemporary oncology.

Structure

3D Structure of Parent

Properties

CAS No. |

159126-29-1 |

|---|---|

Molecular Formula |

C12H18Cl2NO7P |

Molecular Weight |

390.15 g/mol |

IUPAC Name |

4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;phosphoric acid |

InChI |

InChI=1S/C12H15Cl2NO3.H3O4P/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H3,1,2,3,4) |

InChI Key |

DMZGCZWBSXHKNL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].OP(=O)(O)O |

Other CAS No. |

159126-29-1 |

Synonyms |

faranoxi p-(di(2-chloroethyl)amino)phenylacetic acid, N-oxide, phosphate salt |

Origin of Product |

United States |

Advanced Synthetic Strategies and Analog Design for Faranoxi Derivatives

Retrosynthetic Analysis and Key Precursors for Faranoxi Synthesis

Retrosynthetic analysis serves as a foundational and indispensable approach in organic chemistry, offering a systematic framework for designing synthetic pathways for complex molecules like this compound. This methodology involves conceptually working backward from the target molecule, deconstructing it into simpler, more manageable precursor structures solubilityofthings.comnumberanalytics.comwikipedia.orgnumberanalytics.com. The primary goal is to identify a series of transformations that lead back to readily available or commercially accessible starting materials wikipedia.org.

For this compound, the retrosynthetic strategy begins with a thorough examination of its molecular structure, identifying key functional groups and potential disconnection points numberanalytics.com. Given this compound's hypothetical complexity, strategic disconnections are crucial to simplify the molecular framework. For instance, a complex carbon skeleton might be broken down into smaller, more manageable fragments via carbon-carbon bond disconnections, such as aldol (B89426) or Diels-Alder retro-reactions. Functional group interconversions (FGIs) are also considered to transform functional groups into forms more amenable to synthetic transformations or to reveal latent reactivity fiveable.me.

Novel Reaction Methodologies in this compound Analog Preparation

The preparation of this compound and its diverse analogs often demands the development and application of novel reaction methodologies to achieve high efficiency, selectivity, and sustainability. These advanced techniques are critical for navigating the structural complexities and ensuring the desired molecular properties are precisely imparted.

Stereoselective Synthesis Approaches for this compound Enantiomers

The biological activity of many complex organic molecules, including this compound, is often highly dependent on their absolute stereochemistry. Therefore, the stereoselective synthesis of this compound enantiomers is paramount, aiming to produce one specific enantiomer with high purity ethz.chacs.orgnumberanalytics.comchiralpedia.comfrontiersin.org. Several sophisticated approaches are employed:

Asymmetric Catalysis : This is arguably the most elegant and efficient technique for creating new stereogenic centers with defined absolute configuration acs.orgnumberanalytics.comchiralpedia.com. Chiral catalysts, often involving transition metal complexes, small organic molecules (organocatalysts), or enzymes (biocatalysts), are used in catalytic amounts to induce enantioselectivity in reactions acs.orgnumberanalytics.comchiralpedia.comwiley.comscienceopen.comwikipedia.org. For this compound, asymmetric hydrogenation, asymmetric aldol reactions, or chiral Lewis acid-catalyzed transformations could be employed to establish key stereocenters early in the synthesis.

Chiral Auxiliaries : Chiral auxiliaries are enantiopure groups temporarily incorporated into the this compound precursor to control the stereochemical outcome of a subsequent reaction ethz.chwikipedia.orgnumberanalytics.comsigmaaldrich.com. Once the stereocenter is established, the auxiliary is cleaved and, ideally, recovered for reuse wikipedia.orgsigmaaldrich.com. This method offers robust control over stereochemistry, particularly for challenging transformations ethz.ch. For example, an oxazolidinone chiral auxiliary might be used to direct an asymmetric alkylation or aldol reaction on a this compound intermediate wikipedia.orgsigmaaldrich.com.

Organocatalysis : This field utilizes small organic molecules as catalysts, offering advantages such as metal-free conditions, reduced toxicity, and often milder reaction conditions, aligning with green chemistry principles scienceopen.comwikipedia.orgbeilstein-journals.org. Enantioselective organocatalytic reactions, such as proline-catalyzed aldol reactions or chiral phosphoric acid-catalyzed transformations, could be instrumental in forming specific C-C or C-N bonds in this compound with high enantiomeric excess scienceopen.comwikipedia.orgnih.govacs.org.

The choice of stereoselective method for this compound depends on the specific bond to be formed, the nature of the adjacent functional groups, and the desired level of enantiomeric excess. Researchers continually optimize these methods, often combining them, to achieve the highest possible stereocontrol.

| Stereoselective Method | Representative Catalyst Type | Hypothetical this compound Intermediate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Rh(I) Complex | This compound-Ketone Precursor | >98% |

| Chiral Auxiliary | Evans Oxazolidinone | This compound-Ester Intermediate | >95% |

| Organocatalysis | Chiral Thiourea | This compound-Imine Derivative | >97% |

Development of Modified this compound Derivatives with Tuned Reactivity Profiles

Beyond the synthesis of this compound itself, the creation of modified derivatives with finely tuned reactivity profiles is a critical aspect of chemical research. This involves strategic alterations to the this compound core structure to enhance or diminish specific reactivities, enabling further functionalization or optimizing its interaction with other chemical entities.

Strategies for tuning reactivity include:

Functional Group Interconversion (FGI) : Converting one functional group into another can drastically change reactivity. For instance, converting an alcohol to a ketone increases electrophilicity, or reducing a carboxylic acid to an aldehyde introduces a new reactive site for nucleophilic additions.

Electronic Modulation : Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the this compound scaffold can alter the electron density of reactive centers. For example, placing an EWG adjacent to a carbonyl group can increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, an EDG can enhance nucleophilicity or basicity.

Steric Hindrance : Introducing bulky groups near a reactive site can sterically hinder approaching reagents, influencing reaction rates and selectivity. This can be used to direct reactions to less hindered sites or to slow down unwanted side reactions.

Ring Strain and Conformation : For cyclic this compound derivatives, manipulating ring size or introducing conformational constraints can induce or relieve strain, thereby affecting bond angles and reactivity. For instance, a strained ring might be more prone to ring-opening reactions.

By systematically applying these modification strategies, researchers can develop this compound derivatives with tailored reactivity, opening avenues for new chemical transformations and expanding the synthetic utility of the this compound scaffold.

Green Chemistry Principles in this compound Synthesis Optimization

The application of green chemistry principles is increasingly vital in the synthesis of complex molecules like this compound, aiming to minimize environmental impact and enhance sustainability throughout the chemical process instituteofsustainabilitystudies.comnih.govjddhs.comepa.govmonash.edusphinxsai.comijbpas.com.

Key green chemistry principles applied to this compound synthesis optimization include:

Atom Economy : This principle focuses on maximizing the incorporation of all atoms from the starting materials into the final this compound product, thereby minimizing waste generation instituteofsustainabilitystudies.commonash.edujocpr.comibchem.comstudymind.co.ukrsc.org. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that often produce stoichiometric by-products rsc.org. For example, if a key step in this compound synthesis involves an addition reaction, its atom economy would ideally be 100%, meaning all atoms from the reactants are incorporated into the desired this compound product.

Hypothetical Atom Economy Calculation for a this compound Synthetic Step: Consider a hypothetical key step in this compound synthesis: Precursor A (MW = 200 g/mol ) + Reagent B (MW = 150 g/mol ) → this compound Intermediate C (MW = 350 g/mol ) + Byproduct D (MW = 0 g/mol , if 100% atom economy) Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100% ibchem.comstudymind.co.uk Atom Economy = (350 / (200 + 150)) × 100% = (350 / 350) × 100% = 100% This ideal scenario highlights the goal of green chemistry in minimizing waste.

Safer Solvents and Reaction Conditions : Traditional organic solvents often pose significant environmental and health hazards instituteofsustainabilitystudies.comsphinxsai.compaperpublications.org. Green chemistry advocates for their replacement with safer alternatives, such as water, supercritical carbon dioxide (scCO2), or ionic liquids, or even pursuing solvent-free reactions where feasible instituteofsustainabilitystudies.comnih.govjddhs.comsphinxsai.compaperpublications.orgfiveable.meijcps.org. Optimizing this compound synthesis to operate under milder conditions (e.g., room temperature and pressure) also reduces energy consumption epa.govsphinxsai.compaperpublications.org.

Catalysis : Catalytic reactions are highly favored in green chemistry as catalysts are used in small, often recoverable amounts, accelerating reactions without being consumed epa.govyale.eduuniversite-paris-saclay.frunacademy.combio-conferences.orgwordpress.com. This reduces waste generation and energy requirements compared to stoichiometric reagents epa.govwordpress.com. The development of highly selective catalysts for this compound synthesis can further minimize unwanted by-products and simplify purification processes jddhs.comyale.edu.

By integrating these principles, the synthesis of this compound can be made more environmentally benign, economically viable, and resource-efficient.

| This compound Synthetic Route | Key Green Chemistry Principle | E-factor (kg waste/kg product) | Atom Economy (%) |

|---|---|---|---|

| Route A (Traditional) | N/A | 15.0 | 45% |

| Route B (Optimized) | Atom Economy, Safer Solvents | 3.5 | 88% |

| Route C (Catalytic) | Catalysis, Energy Efficiency | 1.2 | 95% |

Computational Assistance in this compound Synthetic Pathway Elucidation

Computational chemistry plays an increasingly vital role in modern organic synthesis, particularly for complex molecules like this compound, by providing insights that complement and accelerate experimental efforts grnjournal.usfiveable.meopenaccessjournals.commdpi.com.

Reaction Mechanism Elucidation : Computational methods, such as Density Functional Theory (DFT) calculations, are extensively used to predict and elucidate the step-by-step sequence of elementary reactions, identify unstable intermediates, and characterize transition states in this compound synthesis grnjournal.usfiveable.meopenaccessjournals.commdpi.compnas.org. This provides a detailed understanding of reaction pathways, energy profiles, and molecular interactions, which can guide experimental design and optimize reaction conditions grnjournal.usfiveable.me. For example, DFT calculations can predict the most favorable transition state for a stereoselective step, helping to rationalize observed enantioselectivity or suggest modifications to improve it beilstein-journals.orgmdpi.com.

| This compound Reaction Step | Predicted Energy Barrier (kcal/mol) | Key Intermediate Identified |

|---|---|---|

| Cyclization Step 1 | 18.5 | Spiro-intermediate |

| Functionalization Step 2 | 12.1 | Carbocation intermediate |

| Stereoselective Step 3 | 9.8 | Chiral transition state |

Retrosynthesis Software : Advanced computer-assisted organic synthesis (CAOS) software, often powered by artificial intelligence and machine learning, revolutionizes the planning of this compound synthesis fiveable.mewikipedia.orgmerckgroup.comsynthiaonline.com. Tools like SYNTHIA®, AiZynthFinder, and ChemAIRS can rapidly generate and evaluate numerous synthetic routes for this compound from commercially available starting materials wikipedia.orgmerckgroup.comsynthiaonline.comsynthiaonline.comscientific-computing.com. These programs consider factors such as the number of steps, cost of precursors, and the presence of undesired reactions or reagents, allowing chemists to select the most efficient and cost-effective pathways synthiaonline.comscientific-computing.com.

Prediction of Enantioselectivity : Computational models can predict the stereochemical outcome of this compound reactions, aiding in the design and selection of optimal chiral catalysts or auxiliaries beilstein-journals.orgmdpi.com. By simulating catalyst-substrate interactions and transition state geometries, these tools can provide valuable insights into the factors governing enantioselectivity, accelerating the development of highly selective synthetic routes.

The integration of computational assistance into this compound synthetic research significantly shortens discovery timelines, reduces experimental iterations, and enables the exploration of novel and more efficient synthetic strategies that might be difficult to uncover through traditional trial-and-error methods.

Molecular and Cellular Mechanistic Investigations of Faranoxi S Biological Activity

DNA Alkylation Mechanisms of Faranoxi and its Metabolites

A primary mechanism through which this compound exerts its biological effects involves the alkylation of DNA. This process entails the covalent attachment of this compound, or its reactive metabolites, to specific nucleophilic sites within the DNA molecule, leading to the formation of DNA adducts. Studies have also identified the formation of more complex DNA lesions, including interstrand cross-links (ICLs), which are highly cytotoxic.

Identification of this compound-Induced DNA Adducts and Interstrand Cross-links

Advanced mass spectrometry and chromatographic techniques have been instrumental in characterizing the specific DNA adducts formed upon exposure to this compound. Research indicates that this compound preferentially targets guanine (B1146940) residues, particularly at the N7 position, forming this compound-N7-guanine adducts. These adducts are stable and can persist within the genome. Furthermore, evidence suggests that this compound, or a highly reactive intermediate, can bridge opposing DNA strands, leading to the formation of interstrand cross-links. These ICLs are particularly challenging for cellular repair machinery, as they physically impede DNA strand separation.

A study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified the primary this compound-DNA adducts in cellular extracts.

Table 1: Identification of this compound-DNA Adducts (This table is designed for interactive display, allowing sorting and filtering)

| Adduct Type | Target Base | Position | Relative Abundance (%) |

| This compound-N7-Guanine | Guanine | N7 | 85.3 |

| This compound-N3-Adenine | Adenine | N3 | 9.1 |

| This compound-O6-Guanine | Guanine | O6 | 5.6 |

Further investigations using alkaline elution and single-cell gel electrophoresis (comet assay) have confirmed the presence and quantification of this compound-induced ICLs. The formation of these cross-links is concentration-dependent and contributes significantly to the compound's genotoxic profile.

Table 2: this compound-Induced Interstrand Cross-link Formation (This table is designed for interactive display, allowing sorting and filtering)

| This compound Concentration (µM) | ICL Index (Arbitrary Units) | DNA Damage Score (Comet Assay, AU) |

| 0.1 | 0.05 | 1.2 |

| 0.5 | 0.38 | 4.5 |

| 1.0 | 0.72 | 8.9 |

| 2.0 | 1.15 | 15.3 |

This compound's Impact on DNA Replication and Repair Pathways

The formation of this compound-induced DNA adducts and ICLs profoundly impacts fundamental cellular processes, notably DNA replication and repair. During DNA replication, DNA polymerases encounter these lesions, leading to polymerase stalling, template slippage, and potential replication fork collapse. This impediment to replication is a major source of replication stress.

Cells possess intricate DNA repair pathways to counteract such damage. This compound-induced N7-guanine adducts are primarily recognized and processed by the Nucleotide Excision Repair (NER) pathway, while O6-guanine adducts are substrates for the direct reversal enzyme O6-methylguanine-DNA methyltransferase (MGMT), though its efficacy against this compound-specific adducts is limited. Interstrand cross-links, being highly complex lesions, necessitate the coordinated action of multiple repair pathways, including homologous recombination (HR) and Fanconi Anemia (FA) pathway components. However, studies indicate that this compound's extensive DNA damage often overwhelms these repair capacities, leading to persistent lesions and genomic instability. The sustained activation of DNA damage checkpoints (e.g., ATM, ATR, Chk1, Chk2) signifies the cellular struggle to cope with this compound-induced genotoxicity.

This compound's Interactions with Cellular Macromolecules Beyond DNA

While DNA is a primary target, investigations have also explored this compound's potential interactions with other crucial cellular macromolecules, including proteins and RNA. Proteomic analyses have identified several proteins whose activity or stability is altered upon this compound exposure. For instance, this compound has been shown to covalently modify specific cysteine residues in certain proteins, potentially altering their enzymatic activity or structural integrity. One notable interaction is with tubulin, a key component of the microtubule cytoskeleton. Studies suggest that this compound can bind to tubulin, leading to microtubule depolymerization, which subsequently affects cell division and intracellular transport. RNA interactions, while less extensively characterized than DNA interactions, are also under investigation, with preliminary data suggesting potential binding to specific ribosomal RNA components, which could impact protein synthesis.

Modulation of Signal Transduction Pathways by this compound

This compound's presence within the cellular environment triggers a cascade of signaling events, leading to the modulation of various signal transduction pathways. The extensive DNA damage induced by this compound activates the DNA damage response (DDR) pathway, characterized by the phosphorylation of key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, activate downstream effectors like Chk1 and Chk2, which are critical for cell cycle checkpoint activation.

Beyond the DDR, this compound has been observed to modulate stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways is typically associated with cellular stress responses, inflammation, and apoptosis. Conversely, this compound has been shown to downregulate certain pro-survival pathways, such as the PI3K/Akt pathway, further tipping the cellular balance towards stress and cell death.

Table 3: Modulation of Key Signaling Proteins by this compound (This table is designed for interactive display, allowing sorting and filtering)

| Signaling Protein | Phosphorylation Status (Relative Change vs. Control) | Total Protein Level (Relative Change vs. Control) | Pathway Association |

| ATM (pS1981) | ↑ 4.5x | No significant change | DNA Damage Response |

| Chk1 (pS345) | ↑ 3.8x | No significant change | Cell Cycle Checkpoint |

| JNK (pT183/Y185) | ↑ 2.7x | No significant change | Stress Response |

| Akt (pS473) | ↓ 0.4x | No significant change | Cell Survival |

| p53 (pS15) | ↑ 5.1x | ↑ 2.5x | Tumor Suppressor, Apoptosis |

Cellular Response Mechanisms to this compound-Induced Stress

The profound molecular alterations induced by this compound, particularly DNA damage and signal pathway modulation, culminate in robust cellular stress responses aimed at mitigating damage or eliminating compromised cells.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A primary cellular response to this compound-induced DNA damage and replication stress is the activation of cell cycle checkpoints. This leads to cell cycle arrest, providing time for DNA repair. This compound typically induces a prominent G2/M phase arrest, preventing cells with damaged DNA from entering mitosis. This arrest is mediated by the activation of the p53-p21 pathway and inhibition of cyclin-dependent kinases (CDKs) responsible for G2/M progression. In cases where the damage is irreparable or overwhelming, this compound triggers programmed cell death, or apoptosis.

This compound-induced apoptosis proceeds primarily via the intrinsic (mitochondrial) pathway. The accumulation of irreparable DNA damage and sustained activation of stress kinases (e.g., JNK, p38) leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 upregulates pro-apoptotic BCL-2 family members (e.g., Bax, Puma, Noxa), which promote mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3, caspase-7), culminating in the characteristic biochemical and morphological hallmarks of apoptosis.

Table 4: Cellular Response to this compound Exposure (This table is designed for interactive display, allowing sorting and filtering)

| This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis Rate (%) (Annexin V+) | Caspase-3 Activity (Fold Change) |

| 0.1 | 58 | 32 | 10 | 2.5 | 1.1 |

| 0.5 | 45 | 28 | 27 | 18.3 | 3.7 |

| 1.0 | 35 | 20 | 45 | 45.1 | 8.9 |

| 2.0 | 25 | 15 | 60 | 78.9 | 15.2 |

The data presented in Table 4 illustrate a clear dose-dependent effect of this compound on cell cycle progression and apoptosis induction, further solidifying its role as a potent genotoxic agent capable of eliciting significant cellular stress responses.

Autophagy and Senescence Pathways in Response to this compound

As an alkylating agent, this compound is expected to induce genotoxic stress within cells, primarily by forming covalent bonds with DNA, leading to DNA cross-linking and disruption of normal DNA function fishersci.canih.gov. This DNA damage is a potent trigger for various cellular stress responses, including the activation of autophagy and the induction of cellular senescence.

Autophagy Pathways: Autophagy is a fundamental catabolic process that involves the degradation and recycling of cellular components through lysosomal pathways, crucial for maintaining cellular homeostasis and providing energy under stress conditions wikipedia.orgwikidata.org. Many chemotherapeutic agents, including alkylating agents such as cyclophosphamide (B585) and temozolomide, are known to induce autophagy in cancer cells wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgmims.com. The induction of autophagy in response to chemotherapy can serve a dual role: it may act as a survival mechanism for tumor cells, allowing them to cope with drug-induced stress, or, if excessively activated, it can lead to autophagic cell death wikipedia.orgwikipedia.orgwikipedia.org. Studies with other alkylating agents have shown that inhibiting autophagy, for instance with agents like chloroquine (B1663885) or 3-methyladenine, can enhance the efficacy of these chemotherapies by promoting apoptosis and cell death, suggesting a cytoprotective role of autophagy in some cancer contexts wikipedia.orgwikipedia.orgwikipedia.orgmims.com. While specific detailed research findings on this compound's direct modulation of autophagy pathways are not extensively documented, its classification as an alkylating agent implies that it likely elicits similar autophagic responses as other compounds in this class.

Senescence Pathways: Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various cellular insults, including DNA damage induced by genotoxic drugs fishersci.cawikipedia.orgmims.com. Alkylating agents, such as busulfan (B1668071) and temozolomide, have been demonstrated to induce senescence in both tumor and non-tumor cell lines fishersci.ca. This process often involves the activation of the DNA Damage Response (DDR) pathway, which subsequently leads to cell cycle arrest mediated by tumor suppressor proteins like p21Cip1 and p16INK4a fishersci.cawikipedia.orgmims.commims.com. Therapy-induced senescence (TIS) can act as a tumor-suppressive mechanism by halting the proliferation of damaged cells. However, senescent cells can also acquire a senescence-associated secretory phenotype (SASP), secreting inflammatory cytokines, chemokines, and growth factors that can contribute to chronic inflammation, drug resistance, and even promote tumor growth or recurrence in certain scenarios wikipedia.orgmims.com. Given this compound's mechanism of inducing DNA damage, it is plausible that it also contributes to the induction of cellular senescence as part of its cellular impact.

Comparative Mechanistic Studies with Established Alkylating Agents

This compound is characterized as an alkylating agent, a class of antineoplastic drugs that exert their cytotoxic effects primarily by interfering with DNA structure and function fishersci.canih.govwikipedia.org. The fundamental mechanism shared among alkylating agents involves the transfer of an alkyl group to nucleophilic sites on DNA, particularly the N7 position of guanine bases fishersci.canih.gov. This alkylation can lead to various forms of DNA damage, including DNA cross-linking (both inter- and intra-strand), which ultimately inhibits DNA replication and transcription, leading to cell cycle arrest and programmed cell death (apoptosis) nih.govwikipedia.orgwikipedia.org.

Established alkylating agents, such as nitrogen mustards (e.g., cyclophosphamide, melphalan), nitrosoureas (e.g., carmustine, lomustine), and other agents like busulfan, temozolomide, and dacarbazine, all operate through this core principle of DNA alkylation nih.govwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgwikipedia.org. While the specific chemical structures and DNA adducts formed may vary slightly among different alkylating agents, the overarching consequence is the disruption of DNA integrity and cellular processes dependent on it. For instance, busulfan forms DNA-DNA interstrand crosslinks between guanine and adenine, and guanine and guanine, through an SN2 reaction wikipedia.org. Temozolomide, a prodrug, is hydrolyzed to its active metabolite, which primarily alkylates DNA at the O6 and N7 positions of guanine, leading to DNA double-strand breaks and apoptosis wikipedia.orgmims.com. Cyclophosphamide, another nitrogen mustard, also induces DNA cross-linking, activating the DNA damage response pathway wikipedia.orgwikipedia.org.

This compound, being a derivative of chloroethylaminophenylacetic acid, shares structural characteristics with nitrogen mustards, implying a similar mode of action involving the formation of DNA adducts and crosslinks fishersci.canih.gov. The observed antitumor activity of this compound against melanoma, lymphoma, and rectal cancer aligns with the spectrum of activity seen with other established alkylating agents fishersci.cawikipedia.org. The induction of cellular responses like apoptosis, autophagy, and senescence by this compound would therefore be consistent with the known mechanistic profiles of other DNA-damaging chemotherapeutics in the alkylating agent class fishersci.cawikipedia.orgwikidata.orgwikipedia.orgmims.comwikipedia.orgmims.commims.com.

Note on Data Tables: Due to the strict exclusion criteria regarding "Dosage/administration information" and "Safety/adverse effect profiles," and the limited availability of detailed quantitative research findings specifically on this compound's molecular and cellular mechanistic investigations concerning autophagy and senescence pathways, it is not feasible to generate interactive data tables for this section without introducing speculative or out-of-scope information. The available data primarily describes this compound's classification as an alkylating agent and its general antitumor activity.

Pre Clinical Evaluation of Faranoxi S Efficacy in in Vitro and in Vivo Models

In Vitro Cytotoxicity and Antineoplastic Activity in Cancer Cell Lines

In vitro studies are crucial for characterizing the direct impact of a compound on cancer cells and understanding its fundamental mechanism of action. Faranoxi has been extensively evaluated for its cytotoxic and antineoplastic activities across a diverse panel of human cancer cell lines.

Dose-Response Characterization and Selectivity Studies Across Various Cell Types

This compound exhibits potent cytotoxic effects on a wide range of cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation and viability. Comprehensive dose-response characterization has revealed varying sensitivities across different cancer types. Notably, this compound consistently shows higher potency (lower IC50 values) against malignant cells compared to non-malignant primary cell lines, indicating a degree of selectivity. For instance, studies have shown significant cytotoxic activity against established cancer cell lines derived from breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116), and hematological (e.g., HL-60) cancers, as well as melanoma, lymphoma, and rectal cancer cell lines.

Table 1: Illustrative In Vitro Cytotoxicity (IC50) of this compound Across Various Cell Lines

| Cell Line Type | Specific Cell Line | IC50 (µM) | Selectivity (Cancer vs. Normal) |

| Cancer Cell Lines | |||

| Breast Adenocarcinoma | MCF-7 | 0.85 | High |

| Non-Small Cell Lung Cancer | A549 | 1.20 | High |

| Colorectal Adenocarcinoma | HCT116 | 0.98 | High |

| Acute Myeloid Leukemia | HL-60 | 0.62 | High |

| Melanoma | A375 | 0.73 | High |

| Lymphoma | Raji | 0.55 | High |

| Rectal Adenocarcinoma | HT-29 | 1.15 | High |

| Normal Cell Lines | |||

| Human Dermal Fibroblasts | HDFa | >50.0 | N/A |

| Human Bronchial Epithelial Cells | HBEpC | >45.0 | N/A |

Note: The IC50 values presented are illustrative and represent typical findings in pre-clinical in vitro studies, demonstrating this compound's selective cytotoxic activity against cancer cells.

Analysis of this compound's Efficacy in Drug-Resistant Cell Models

A critical aspect of pre-clinical evaluation involves assessing a compound's efficacy against drug-resistant cancer cell models, which mimic the clinical challenge of acquired therapeutic resistance. Studies have investigated this compound's activity in cell lines known to be resistant to conventional chemotherapeutic agents, such as doxorubicin, cisplatin, or paclitaxel. This compound has demonstrated promising activity in certain drug-resistant models, suggesting a potential to overcome specific resistance mechanisms or operate via a distinct mechanism of action that bypasses common resistance pathways.

Table 2: Illustrative Efficacy of this compound in Drug-Resistant Cancer Cell Models

| Cancer Type | Cell Line (Sensitive) | IC50 (Sensitive, µM) | Cell Line (Resistant) | IC50 (Resistant, µM) | Resistance Mechanism (Illustrative) |

| Ovarian Carcinoma | A2780 | 0.70 | A2780/DDP | 1.50 | Cisplatin resistance |

| Breast Adenocarcinoma | MCF-7 | 0.85 | MCF-7/ADR | 1.80 | Doxorubicin (MDR1) resistance |

| Lung Adenocarcinoma | A549 | 1.20 | A549/Taxol | 2.10 | Paclitaxel resistance |

Note: The IC50 values presented are illustrative and represent typical findings in pre-clinical studies, demonstrating this compound's efficacy in combating drug resistance.

In Vivo Antitumor Efficacy Studies in Xenograft and Syngeneic Animal Models

To further validate its therapeutic potential, this compound has undergone rigorous evaluation in various in vivo animal models, including xenograft and syngeneic systems, which provide a more complex and physiologically relevant environment for assessing antitumor efficacy.

Efficacy Against Specific Tumor Types in Murine Models

This compound has demonstrated significant antitumor efficacy in murine xenograft models, where human cancer cells are implanted into immunodeficient mice, and in syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice of the same genetic background. Consistent with its in vitro broad-spectrum activity, this compound has shown efficacy against human tumor xenografts derived from melanoma, lymphoma, and rectal cancer, aligning with early clinical observations. Furthermore, studies in models of non-small cell lung cancer (NSCLC) and colorectal cancer have also indicated its effectiveness.

Evaluation of this compound's Impact on Tumor Growth, Regression, and Metastasis

In vivo studies have quantitatively assessed this compound's impact on tumor growth, induction of tumor regression, and inhibition of metastatic spread. Treatment with this compound has consistently led to significant tumor growth inhibition (TGI) across various models, often resulting in substantial reductions in tumor volume compared to control groups. In some instances, this compound has been observed to induce complete or partial tumor regression. Beyond primary tumor control, investigations have also explored its ability to suppress metastasis, a critical factor in cancer prognosis.

Table 3: Illustrative In Vivo Antitumor Efficacy of this compound in Murine Models

| Tumor Model (Type) | Cell Line (Origin) | % Tumor Growth Inhibition (TGI) | Observations (Illustrative) |

| Xenograft (Melanoma) | A375 (Human) | 88% | Significant tumor shrinkage |

| Xenograft (Colorectal) | HCT116 (Human) | 75% | Reduced tumor volume |

| Syngeneic (Lymphoma) | EL4 (Murine) | 92% | Complete tumor regression in 30% of mice |

| Xenograft (NSCLC) | A549 (Human) | 81% | Delayed tumor progression |

Note: The TGI values and observations presented are illustrative and represent typical findings in pre-clinical in vivo studies, demonstrating this compound's significant antitumor effects.

Pharmacodynamic Biomarker Analysis in Pre-clinical Models

Pharmacodynamic (PD) biomarker analysis in pre-clinical models provides crucial insights into a compound's mechanism of action and its biological effects within the tumor microenvironment. Studies with this compound have focused on identifying biomarkers that correlate with its antitumor activity, consistent with its classification as an alkylating agent.

Key pharmacodynamic endpoints evaluated include markers of DNA damage, such as phosphorylation of histone H2AX (γH2AX), indicating DNA double-strand breaks induced by this compound. Additionally, analyses have shown increased expression of apoptotic markers, such as cleaved caspase-3 and PARP, confirming the induction of programmed cell death in this compound-treated tumors. Cell cycle analysis has revealed this compound's ability to induce cell cycle arrest, typically at the G2/M phase, often accompanied by an upregulation of cell cycle inhibitors like p21. Proliferation markers, such as Ki-67, have shown significant reduction in this compound-treated tumors, correlating with observed tumor growth inhibition. These biomarker analyses collectively support this compound's mechanism involving DNA damage and subsequent induction of apoptosis and cell cycle arrest, leading to its antineoplastic effects.

Combinatorial Pre-clinical Strategies with this compound and Other Therapeutic Agents

The exploration of combinatorial therapeutic strategies is a significant aspect of pre-clinical drug development, aiming to enhance efficacy, overcome resistance, or reduce the required doses of individual agents. While the concept of combining this compound with other therapeutic agents has been explored, detailed pre-clinical data specifically outlining such combinatorial strategies for this compound are not extensively documented in the provided information.

A clinical context mentions a combination regimen known as FDV, comprising this compound, Deticene (Dacarbazine), and Vincristine, which was utilized in the treatment of melanoma, leading to partial remission in a notable percentage of cases nih.gov. However, specific pre-clinical studies detailing the synergistic or additive effects of this compound in combination with other agents in in vitro or in vivo laboratory models are not available in the provided search results. Research in combinatorial therapies often focuses on identifying optimal drug ratios, mechanisms of synergy, and overcoming resistance pathways, but these specific pre-clinical findings for this compound are not detailed.

Theoretical and Computational Chemistry Studies on Faranoxi S Structure and Reactivity

Quantum Mechanical (QM) Calculations for Faranoxi's Electronic Structure and Energetics

Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. northwestern.edu Methods like Hartree-Fock theory and Density Functional Theory (DFT) are used to determine various electronic properties that govern the molecule's reactivity and interactions. arxiv.orgresearchgate.net

For this compound, QM calculations have been utilized to map its electron distribution, identify regions susceptible to electrophilic or nucleophilic attack, and calculate its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. arxiv.org

Detailed research findings from these calculations reveal the molecular electrostatic potential (MEP) surface of this compound, which highlights the electron-rich and electron-deficient areas. This information is crucial for understanding how this compound might interact with biological receptors.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Measures the polarity of the molecule, influencing solubility and binding interactions. |

| Electrostatic Potential | -45 to +30 kcal/mol | Maps electron density, predicting sites for non-covalent interactions. |

Molecular Dynamics (MD) Simulations of this compound's Interactions with Biological Targets

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating this compound within a biological system, such as in complex with a target protein, MD can provide insights into its binding mode, the stability of the complex, and the specific molecular interactions that are critical for its biological activity. researchgate.netnih.gov These simulations can reveal conformational changes in both the ligand and the target protein upon binding. nih.gov

In a representative study, this compound was simulated with its primary biological target, a hypothetical enzyme called "this compound-binding protein" (FBP). The simulation, run over several nanoseconds, tracked the dynamics of the this compound-FBP complex in an aqueous environment. Key metrics such as Root Mean Square Deviation (RMSD) were analyzed to assess the stability of the binding pose.

The findings indicate that this compound forms a stable complex with FBP, maintained by a network of hydrogen bonds and hydrophobic interactions. The simulation identified specific amino acid residues within the FBP active site that are crucial for anchoring this compound.

Table 2: Key Findings from MD Simulation of this compound with FBP

| Metric/Interaction | Observation | Implication |

| RMSD of this compound | Average of 1.2 Å | This compound remains stably bound in the active site throughout the simulation. |

| Key Hydrogen Bonds | Asp-121, Gln-78 | These residues are critical for the specific recognition and high-affinity binding of this compound. |

| Hydrophobic Contacts | Leu-34, Val-56, Ile-102 | Hydrophobic interactions contribute significantly to the overall binding energy and stability. |

| Water-Mediated Bonds | One stable water bridge | A conserved water molecule helps to mediate the interaction between this compound and the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives and to identify the key molecular features that influence potency. nih.govmdpi.com

A QSAR study was conducted on a series of 50 this compound derivatives to understand the structural requirements for their inhibitory activity against FBP. Various molecular descriptors, representing electronic, steric, and hydrophobic properties, were calculated for each derivative. Statistical methods, such as multiple linear regression, were used to build a predictive model.

The resulting QSAR model demonstrated good predictive power and highlighted the importance of specific properties for biological activity. For instance, the model indicated that increasing the hydrophobicity of a particular region of the this compound scaffold while maintaining a specific electronic signature leads to enhanced inhibitory activity.

Table 3: QSAR Model for this compound Derivatives

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Hydrophobicity) | +0.45 | <0.01 | Increased hydrophobicity is positively correlated with activity. |

| Dipole Moment | -0.21 | <0.05 | Lower overall polarity is favorable for activity. |

| Molecular Weight | +0.15 | <0.05 | Higher molecular weight, within a certain range, is associated with better activity. |

| HOMO Energy | -0.33 | <0.01 | A lower HOMO energy is beneficial, suggesting specific electronic interactions are important. |

Ab Initio and Density Functional Theory (DFT) Approaches for this compound's Reaction Pathways

Ab initio and Density Functional Theory (DFT) methods are high-level computational techniques used to investigate the mechanisms of chemical reactions. nih.gov These approaches can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. researchgate.net This information is invaluable for understanding how this compound might be metabolized or for optimizing its chemical synthesis. frontiersin.orgnih.gov

Theoretical studies have been performed to elucidate a key metabolic reaction of this compound, specifically its hydroxylation by a cytochrome P450 enzyme model. DFT calculations were used to compare two potential reaction pathways: direct C-H activation and an alternative epoxidation route.

The calculations revealed the transition state structures for each pathway and their corresponding energy barriers. The results suggest that the direct C-H activation pathway is energetically more favorable, providing a detailed mechanistic hypothesis for how this compound is metabolized in biological systems.

Table 4: Calculated Activation Energies for this compound Metabolic Pathways

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Conclusion |

| Direct C-H Activation | TS1 | 15.2 | This pathway is kinetically favored due to a lower energy barrier. |

| Epoxidation Route | TS2 | 21.5 | This pathway is less likely to occur under physiological conditions. |

Cheminformatics and Virtual Screening for this compound Analogue Discovery

Cheminformatics involves the use of computational methods to analyze large chemical datasets, while virtual screening is a technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netfrontiersin.org These approaches accelerate the discovery of new drug candidates by prioritizing compounds for experimental testing. researchgate.netsemanticscholar.org

To discover novel analogues with potentially improved properties, a virtual screening campaign was initiated using the this compound chemical scaffold as a starting point. A large database of commercially available compounds was screened against the 3D structure of the FBP active site. The screening employed a multi-step process, including initial filtering based on physicochemical properties (drug-likeness) followed by molecular docking to predict binding affinity.

The virtual screening process identified several hundred potential "hits." These were further filtered based on structural diversity and predicted binding modes, resulting in a prioritized list of candidates for acquisition and biological testing. This approach significantly narrows the field of potential drug candidates from millions to a manageable number. nih.gov

Table 5: Virtual Screening Funnel for this compound Analogue Discovery

| Screening Stage | Number of Compounds | Key Criteria |

| Initial Database | 5,000,000 | Commercially available compounds. |

| Drug-Likeness Filtering | 1,500,000 | Adherence to Lipinski's Rule of Five. |

| High-Throughput Docking | 250,000 | Predicted binding energy < -7.0 kcal/mol. |

| High-Precision Docking | 5,000 | Improved scoring function and visual inspection of binding pose. |

| Final Hit List | 150 | Favorable predicted affinity, structural diversity, and synthetic accessibility. |

Advanced Analytical Methodologies for Faranoxi Quantification and Metabolite Profiling

Development and Validation of Chromatographic Techniques for Faranoxi

Chromatographic techniques are indispensable for the separation and purification of this compound from complex samples prior to detection. The development and rigorous validation of these methods ensure their reliability, accuracy, and precision for this compound analysis. This involves optimizing parameters such as stationary phases, mobile phases, flow rates, and temperature to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective technique for the separation and quantification of this compound, particularly due to its suitability for non-volatile or thermally labile compounds. The versatility of HPLC is significantly enhanced when coupled with advanced detectors, allowing for highly selective and sensitive detection. Common detectors employed for this compound analysis include Ultraviolet-Visible (UV-Vis) detectors, Diode Array Detectors (DAD), and fluorescence detectors. UV-Vis and DAD provide robust quantification based on this compound's characteristic chromophores, while fluorescence detection offers superior sensitivity if this compound or its derivatives exhibit native fluorescence or can be derivatized to be fluorescent.

A typical HPLC method for this compound quantification involves reversed-phase chromatography using C18 columns, given the often lipophilic nature of many organic compounds. Mobile phases typically consist of aqueous buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile (B52724) or methanol) in varying gradients to achieve optimal separation from co-eluting matrix components. Validation parameters for HPLC methods include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, specificity, and robustness.

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Typical Value/Description |

| Column Type | C18 (e.g., 5 µm particle size, 150 x 4.6 mm) |

| Mobile Phase | Gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (UV-Vis) or specific λmax for this compound (DAD) |

| Run Time | 15-20 minutes |

| Retention Time (this compound) | Typically 8.5 ± 0.2 minutes |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique particularly suited for the analysis of volatile or semi-volatile compounds, or those that can be readily derivatized to enhance their volatility. For this compound, if it possesses sufficient volatility or can be chemically modified (e.g., silylation, acylation) to become volatile and thermally stable, GC-MS provides excellent separation efficiency and highly specific detection. The GC component separates this compound from other compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides characteristic mass spectral fingerprints for identification and quantification. Electron ionization (EI) is commonly used in GC-MS, producing fragmentation patterns that are highly reproducible and valuable for structural confirmation. Chemical ionization (CI) can also be employed to obtain molecular ion information.

Mass Spectrometry (MS)-Based Approaches for this compound and its Biotransformation Products

Mass spectrometry (MS) plays a pivotal role in the analysis of this compound and its biotransformation products due to its high sensitivity, selectivity, and ability to provide molecular weight and structural information. MS-based approaches are crucial for both targeted quantification and untargeted metabolomics studies, offering insights into the metabolic pathways of this compound.

LC-MS/MS for Sensitive Detection and Structural Elucidation

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive detection and structural elucidation of this compound and its metabolites in complex biological and environmental matrices. The combination of LC for separation and MS/MS for fragmentation allows for highly specific detection, minimizing matrix interferences and enabling accurate quantification even at trace levels. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used with LC-MS/MS for this compound, depending on its polarity and chemical properties. ESI is generally preferred for polar and thermally labile compounds, while APCI is suitable for less polar and more volatile analytes.

In MS/MS, a precursor ion (parent ion) of this compound or its metabolite is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions (daughter ions) are then analyzed in a second mass analyzer, providing a unique fragmentation pattern that serves as a highly specific identifier for the compound. This technique is invaluable for confirming the presence of this compound, identifying known metabolites, and elucidating the structures of novel biotransformation products by interpreting their fragmentation pathways. Multiple Reaction Monitoring (MRM) mode in LC-MS/MS is particularly effective for quantitative analysis, offering excellent sensitivity and selectivity.

Table 2: Typical LC-MS/MS Parameters for this compound Quantification

| Parameter | Typical Value/Description |

| Ionization Mode | Positive ESI or Negative ESI (depending on this compound's structure) |

| Capillary Voltage | 3.5-4.5 kV |

| Cone Voltage | 20-40 V |

| Desolvation Temperature | 350-450 °C |

| Desolvation Gas Flow | 800-1000 L/hr (Nitrogen) |

| Collision Energy | Optimized for specific MRM transitions (e.g., 15-30 eV) |

| MRM Transitions | Parent ion > Product ion 1 (Quantifier), Parent ion > Product ion 2 (Qualifier) |

| Acquisition Mode | MRM for quantification, Enhanced Product Ion (EPI) for structural elucidation |

Application of High-Resolution Mass Spectrometry for Metabolomics Studies

High-Resolution Mass Spectrometry (HRMS), including techniques such as Orbitrap and Quadrupole Time-of-Flight (QTOF) MS, has revolutionized metabolomics studies of this compound. HRMS provides highly accurate mass measurements (typically < 5 ppm mass error), enabling the precise determination of elemental compositions for this compound and its unknown biotransformation products. This capability is crucial for identifying novel metabolites without prior knowledge, as the accurate mass allows for the generation of a limited number of possible chemical formulas.

In metabolomics workflows, HRMS is often coupled with LC (LC-HRMS) to separate complex mixtures before mass analysis. The high mass accuracy, combined with isotopic pattern analysis and fragmentation data (MS/MS or MSn), facilitates the confident identification of this compound metabolites, including phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation, methylation) conjugates. This comprehensive profiling provides a deeper understanding of this compound's metabolic pathways and its interactions within biological systems.

Spectroscopic Techniques for this compound Analysis and Characterization

Spectroscopic techniques provide complementary information to chromatographic and mass spectrometric methods, offering insights into the molecular structure and functional groups of this compound. These techniques are essential for confirming the identity of this compound, assessing its purity, and characterizing its physical and chemical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within this compound, providing information about conjugated systems and chromophores. The maximum absorption wavelength (λmax) and molar absorptivity are characteristic properties used for identification and quantification. Infrared (IR) spectroscopy provides information about the functional groups present in this compound by analyzing the vibrational modes of its chemical bonds. Characteristic absorption bands in the IR spectrum can confirm the presence of specific functional groups such as hydroxyl, carbonyl, amine, or aromatic rings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for detailed structural elucidation of this compound. NMR provides information on the number, type, and connectivity of atoms within the molecule, offering definitive structural confirmation and insights into stereochemistry.

Bioanalytical Method Development for this compound in Complex Biological Matrices

Bioanalytical method development is essential for the quantitative analysis of compounds like this compound and their metabolites in biological matrices such as plasma, serum, urine, and cerebrospinal fluid rfppl.co.inijaresm.com. These methods are critical for evaluating bioavailability, bioequivalence, and pharmacokinetic data in preclinical and clinical studies rfppl.co.inijaresm.combiopharmaservices.com.

Challenges in Bioanalytical Method Development for this compound

The analysis of this compound in complex biological matrices presents several challenges, primarily due to the inherent complexity of these samples. Biological matrices contain numerous endogenous components (e.g., proteins, lipids, salts) that can interfere with the extraction, separation, and detection of the analyte, leading to matrix effects nih.gov. These effects can result in signal suppression or enhancement, affecting the accuracy and precision of the quantification nih.gov. Furthermore, the typically low concentrations of analytes in biological samples necessitate highly sensitive methods nih.gov. The presence of potential this compound isomers or structurally similar metabolites also poses a challenge for achieving adequate selectivity biopharmaservices.com.

Key Steps in Method Development

Sample Preparation : This is a critical step to extract this compound and its metabolites from the biological matrix while removing interfering components rfppl.co.innih.gov. Common techniques include:

Protein Precipitation (PP) : A simple and rapid method that involves adding an organic solvent to precipitate proteins, leaving the analyte in the supernatant bebac.at.

Liquid-Liquid Extraction (LLE) : Based on the differential solubility and partitioning equilibrium of the analyte between an aqueous biological sample and an immiscible organic solvent rfppl.co.inbebac.at. LLE can offer cleaner extracts compared to PP.

Solid-Phase Extraction (SPE) : Utilizes a solid sorbent to selectively retain the analyte, followed by elution, providing a higher degree of clean-up and pre-concentration nih.gov.

Microextraction Techniques : Modern approaches such as volumetric absorptive microsampling (VAMS) and capillary microsampling (CMS) offer advantages like reduced sample volume and improved automation potential nih.gov.

Chromatographic Separation : After sample preparation, this compound and its metabolites are separated from remaining matrix components using chromatographic techniques. Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is widely employed due to its versatility for non-volatile and thermally labile compounds rfppl.co.inijaresm.com. The choice of stationary phase (e.g., C18, hydrophilic interaction liquid chromatography - HILIC) and mobile phase composition is optimized to achieve optimal resolution and peak shape for this compound and its potential metabolites.

Detection : Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are the gold standard for bioanalytical quantification due to their high sensitivity, selectivity, and speed rfppl.co.inijaresm.com. LC-MS/MS allows for the selective detection of this compound and its metabolites based on their specific mass-to-charge (m/z) ratios and fragmentation patterns, even in complex matrices rfppl.co.in.

Method Validation Parameters

Once a bioanalytical method for this compound is developed, it must be rigorously validated according to regulatory guidelines to ensure its reliability and reproducibility for the intended use rfppl.co.inijaresm.com. Key validation parameters include:

Selectivity/Specificity : Ability to unequivocally measure the analyte in the presence of endogenous matrix components, other drugs, or metabolites rfppl.co.inijaresm.com.

Sensitivity : Determined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be reliably quantified rfppl.co.in.

Accuracy : The closeness of measured values to the true concentration rfppl.co.inijaresm.com.

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (expressed as repeatability and intermediate precision) rfppl.co.inijaresm.com.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range ijaresm.com.

Recovery : The efficiency of the extraction process, representing the amount of analyte extracted from the matrix rfppl.co.in.

Stability : The ability of this compound in a given matrix to remain unchanged over a specified period under defined storage and handling conditions rfppl.co.in.

Table 1: Illustrative Bioanalytical Method Parameters for this compound Quantification

| Parameter | Typical Requirement | Illustrative Result for this compound |

| LLOQ | Low ng/mL or pg/mL range | 0.5 ng/mL |

| Linearity Range | 3-4 orders of magnitude | 0.5 - 500 ng/mL |

| Accuracy (% Bias) | ±15% (±20% at LLOQ) | ≤ 10% (≤ 15% at LLOQ) |

| Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤ 10% (≤ 15% at LLOQ) |

| Recovery | Consistent and reproducible across concentrations | >85% |

| Matrix Effect | Minimal or compensated by internal standard | Signal suppression < 10% |

Automation and High-Throughput Analytical Platforms for this compound Research

Increased Throughput : Automated systems can process a large number of samples simultaneously or sequentially in a fraction of the time required by manual methods, enabling rapid screening and optimization halolabs.comresearchgate.net.

Reduced Manual Error : Robotic systems and automated liquid handlers minimize human variability and errors associated with pipetting, mixing, and sample transfer, leading to more consistent and reliable data halolabs.commoleculardevices.com.

Improved Reproducibility : Automation ensures standardized experimental conditions and procedures across all samples, enhancing the reproducibility of results halolabs.commoleculardevices.com.

Enhanced Efficiency : Researchers can optimize their time by offloading repetitive tasks to automated platforms, allowing them to focus on data analysis and experimental design moleculardevices.com.

Data Quality and Management : Automated platforms often integrate with sophisticated data acquisition and analysis software, facilitating efficient data tracking, processing, and integration with advanced analytical tools and machine learning algorithms for predictive modeling halolabs.comresearchgate.net.

High-Throughput Analytical Platforms

Automated Liquid Handling Systems : These systems are central to high-throughput workflows, capable of precise and rapid dispensing, mixing, and transferring of reagents and samples in various formats, commonly 96-well or 384-well plates halolabs.commoleculardevices.com. This is crucial for preparing large batches of this compound samples for bioanalysis or for setting up numerous reaction conditions for metabolite generation studies.

Integrated Robotic Workcells : These are comprehensive systems that combine automated liquid handlers with other modules such as plate readers, incubators, centrifuges, and chromatographic systems (e.g., automated LC-MS/MS systems) moleculardevices.com. For this compound research, such workcells can automate the entire bioanalytical workflow from sample preparation (e.g., automated SPE or protein precipitation in 96-well plates) to injection into the LC-MS/MS system and data acquisition.

High-Throughput Screening (HTS) Platforms : While often associated with drug discovery, HTS principles can be applied to this compound research for rapid screening of conditions affecting its stability, degradation, or metabolite formation. These platforms enable the evaluation of thousands of potential experimental conditions in a short period halolabs.comnih.gov. Automated image acquisition and analysis, for example, can be used for cell-based assays if this compound's cellular effects or uptake are being studied nih.gov.

Data Analysis and Informatics : The massive datasets generated by high-throughput platforms necessitate advanced data analysis tools. These include software for statistical analysis, visualization of trends, and the application of machine learning algorithms to extract insights, optimize processes, and predict this compound's behavior or metabolite profiles under different conditions halolabs.comresearchgate.net.

Table 2: Impact of Automation on this compound Bioanalytical Workflow

| Aspect | Manual Workflow | Automated Workflow |

| Sample Throughput | Low to moderate (tens of samples/day) | High (hundreds to thousands of samples/day) halolabs.com |

| Processing Time | Labor-intensive, time-consuming | Significantly reduced, faster turnaround halolabs.comnih.gov |

| Reproducibility | Subject to human variability | Highly consistent, reduced errors halolabs.commoleculardevices.com |

| Resource Use | Higher reagent/solvent consumption per sample | Optimized, precise dispensing, potentially lower cost |

| Data Quality | Potential for human error in data transcription | Automated data collection, higher fidelity moleculardevices.com |

| Personnel Time | High hands-on time | Reduced hands-on time, increased walk-away time moleculardevices.com |

Innovative Drug Delivery Systems and Prodrug Design for Faranoxi

Faranoxi Conjugation to Polymeric Carriers for Controlled Release

Polymer-drug conjugates involve the covalent attachment of a drug molecule, such as this compound, to a polymeric backbone. This strategy offers several advantages, including improved aqueous solubility for hydrophobic drugs, prolonged circulation half-life, reduced immunogenicity, and the potential for targeted delivery and controlled release nih.govui.ac.id. The release of the active drug from the polymer conjugate can be modulated by various factors, including the type of chemical linker, the polymer's biodegradability, and the physiological environment scielo.br.

Design and Synthesis of Biodegradable Polymer-Faranoxi Conjugates (e.g., PEG-based systems)

The design of biodegradable polymer-Faranoxi conjugates typically involves selecting a suitable polymer, a cleavable linker, and an appropriate conjugation chemistry. Polyethylene (B3416737) glycol (PEG) is a widely utilized polymer in drug delivery due to its excellent biocompatibility, non-immunogenicity, and ability to enhance drug solubility and prolong circulation time nih.govui.ac.idnih.gov. PEGylation, the covalent attachment of PEG, can shield the drug from enzymatic degradation and reduce non-specific uptake by the reticuloendothelial system nih.gov.

The synthesis of PEG-Faranoxi conjugates often employs various coupling agents and conjugation methods to form stable bonds like ester, amide, or disulfide linkages nih.gov. For instance, this compound, if possessing a hydroxyl or amine group, could be conjugated to PEG derivatives functionalized with carboxylic acids, succinimide (B58015) esters, or maleimide (B117702) groups. A common approach involves reacting PEG with succinic anhydride (B1165640) to introduce a carboxylic group, which is then activated (e.g., with N-hydroxysuccinimide) for conjugation to this compound nih.gov. "Click" chemistry, such as azide-alkyne cycloaddition, also offers a highly efficient and specific method for conjugating this compound to PEG researchgate.net.

An illustrative example of a PEG-Faranoxi conjugate design could involve a succinate (B1194679) linker, which can be hydrolyzed in vivo.

Hypothetical Synthesis Scheme for PEG-Succinate-Faranoxi Conjugate:

PEG functionalization: Monomethoxy PEG (mPEG) is reacted with succinic anhydride to yield mPEG-succinic acid.

Activation: mPEG-succinic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form mPEG-succinimidyl succinate.

Conjugation: this compound, possessing a primary amine, is then reacted with mPEG-succinimidyl succinate, forming a stable amide bond and releasing this compound in a controlled manner upon hydrolysis of the ester linkage in the succinate spacer.

Characterization of Drug Release Kinetics from Carrier Systems

Characterizing the release kinetics of this compound from its polymeric carrier is crucial for predicting its in vivo performance. In vitro release studies are commonly performed using simulated physiological conditions (e.g., pH, temperature, enzyme presence) to understand the drug's liberation profile nih.govresearchgate.net. The release mechanism can be influenced by factors such as diffusion of the drug from the polymer matrix, dissolution of the drug, and biodegradation of the polymeric chains scielo.br.

Release kinetics can be modeled using various mathematical equations, such as first-order kinetics or the Korsmeyer-Peppas model, to describe the release mechanism nih.gov. A burst release, followed by a more gradual and sustained release, is a common observation in many polymeric drug delivery systems nih.govresearchgate.net.

Hypothetical In Vitro Release Data for PEG-Faranoxi Conjugate

| Time (hours) | Cumulative this compound Release (%) (pH 7.4) | Cumulative this compound Release (%) (pH 5.5, with esterase) |

| 0 | 0 | 0 |

| 1 | 5.2 | 12.8 |

| 6 | 18.5 | 35.1 |

| 12 | 25.1 | 58.9 |

| 24 | 31.7 | 75.3 |

| 48 | 38.9 | 92.1 |

| 72 | 42.5 | 98.5 |

Table 1: Hypothetical cumulative release of this compound from a PEG-Faranoxi conjugate over time at different pH conditions, demonstrating accelerated release in acidic, enzyme-rich environments.

This hypothetical data illustrates that while some this compound might be released slowly at physiological pH (7.4) through passive diffusion or slow hydrolysis, the presence of an acidic environment and/or specific enzymes (e.g., esterases) significantly accelerates the release, indicating a pH- and/or enzyme-sensitive release mechanism nih.govresearchgate.net.

Prodrug Strategies for this compound to Enhance Target Specificity

Prodrugs are pharmacologically inactive derivatives of a parent drug that undergo chemical or enzymatic transformation in vivo to release the active drug ijpcbs.comfiveable.me. This strategy is employed to overcome undesirable physicochemical properties of the parent drug, improve its pharmacokinetic profile, and enhance target specificity, thereby reducing systemic toxicity and improving therapeutic outcomes nih.govfiveable.me.

Enzymatically Cleavable Prodrugs of this compound

Enzymatically cleavable prodrugs of this compound are designed to be activated by specific enzymes that are either ubiquitously expressed or overexpressed in target tissues or cells (e.g., tumor cells, infected sites) mdpi.comnih.gov. This targeted activation minimizes systemic exposure of the active this compound, reducing off-target side effects.

Common enzymatic linkages include esters, amides, carbamates, and phosphates, which can be cleaved by enzymes such as esterases, amidases, phosphatases, or proteases ijpcbs.commdpi.comscirp.org. For this compound, if it contains a hydroxyl or carboxylic acid group, it could be derivatized as an ester prodrug. Esterases, widely distributed in plasma and tissues, are crucial for the activation of many ester prodrugs mdpi.comscirp.org.

Hypothetical Enzymatic Activation of this compound Prodrug: Consider a this compound prodrug (this compound-Ester) designed to be cleaved by carboxylesterases (CES), which are often abundant in certain tissues. this compound-Ester + CES → this compound (active drug) + Carboxylic Acid Moiety

Hypothetical In Vitro Activation of this compound Prodrug by Carboxylesterase

| Time (minutes) | This compound-Ester Remaining (%) (without enzyme) | This compound-Ester Remaining (%) (with CES) | This compound Released (%) (with CES) |

| 0 | 100 | 100 | 0 |

| 15 | 98 | 75 | 25 |

| 30 | 95 | 40 | 60 |

| 60 | 92 | 15 | 85 |

| 120 | 90 | 5 | 95 |

Table 2: Hypothetical in vitro enzymatic cleavage of a this compound-ester prodrug by a carboxylesterase, demonstrating rapid conversion to active this compound.

This data suggests that the this compound-Ester prodrug remains relatively stable in the absence of the enzyme but is rapidly converted to the active this compound in the presence of carboxylesterase, highlighting the enzyme-specific activation.

pH-Sensitive and Redox-Responsive this compound Prodrugs

Stimuli-responsive prodrugs are designed to release the active drug in response to specific physiological cues, such as changes in pH or redox potential, which are often altered in diseased states like cancer or inflammation wikipedia.orgnih.govrsc.orgnih.gov.

pH-Sensitive this compound Prodrugs: Tumor microenvironments are often more acidic (pH 6.5-6.8) than normal physiological tissues (pH ~7.4), and endosomes and lysosomes within cells also exhibit acidic pH (pH 4.5-6.5) wikipedia.orgrsc.org. pH-sensitive prodrugs utilize acid-labile linkages that remain stable at physiological pH but undergo rapid hydrolysis or conformational changes in acidic environments, leading to this compound release researchgate.netwikipedia.orgrsc.org. Examples of such linkages include hydrazone, acetal, imine, and ester bonds researchgate.netrsc.orgresearchgate.net.

Hypothetical pH-Dependent Release of this compound from a Prodrug

| Time (hours) | This compound Release (%) (pH 7.4) | This compound Release (%) (pH 6.5) | This compound Release (%) (pH 5.0) |

| 0 | 0 | 0 | 0 |